molecular formula C18H14Cl4N2O B000906 Miconazole CAS No. 22916-47-8

Miconazole

Cat. No.: B000906
CAS No.: 22916-47-8
M. Wt: 416.1 g/mol
InChI Key: BYBLEWFAAKGYCD-UHFFFAOYSA-N
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Description

Miconazole is a synthetic imidazole antifungal agent widely used to treat superficial and systemic fungal infections. It inhibits fungal cytochrome P450 (CYP51), disrupting ergosterol biosynthesis, a critical component of fungal cell membranes . Beyond its antifungal properties, this compound exhibits unique pharmacological effects, such as modulating osteoclast activity to inhibit hydroxyapatite resorption and enhancing oxidative stress in Candida albicans during photodynamic therapy . Its broad-spectrum activity, low resistance development , and multifunctional mechanisms make it a benchmark for comparing newer antifungal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Miconazole is synthesized using 2,4-dichloro-2’-chlorinated phenethyl alcohol, imidazole, and 2,4-dichlorobenzyl chloride as raw materials. The reaction is conducted in an ionic liquid medium at temperatures ranging from 10 to 100 degrees Celsius. After the reaction, the mixture is cooled, and the pH is adjusted to 1-3 using a nitrate aqueous solution. The product is then separated, concentrated, and recrystallized to obtain this compound nitrate .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of advanced equipment to ensure high yield and purity. The ionic liquid used in the reaction can be recycled, making the process environmentally friendly .

Chemical Reactions Analysis

Primary Mechanism of Action

Miconazole inhibits cytochrome P-450 dependent 14α-demethylase , a key enzyme in fungal ergosterol biosynthesis. This disruption prevents the conversion of lanosterol to ergosterol, leading to ergosterol depletion and accumulation of biosynthetic intermediates . The resulting membrane fluidity changes reduce amino acid transport and fungal viability .

Structural Impact :

  • Ergosterol Depletion : this compound-grown Candida albicans cells show a 66% reduction in ergosterol content, causing a 30% increase in membrane order .
  • Intermediate Accumulation : Lanosterol and other precursors build up due to enzymatic inhibition .

Metabolic Pathways

This compound undergoes hepatic metabolism via human liver microsomes (HLM) , generating seven novel metabolites through hydroxylation and oxidation .

Metabolite Key Reaction Structural Features
M1 Imidazole oxidationDihydroxyazetidine formation
M2 Benzene ring hydroxylationMeta-substitution pattern
M3–M7 Successive imidazole degradationLoss of imidazole ring, formation of free amines

Electrochemical Simulation :

  • Screen-printed electrodes (SPEs) replicate HLM reactions, enabling rapid identification of metabolites like M1 (hydroxylated imidazole) .

Complexation with Metal Ions

This compound forms silver(I) complexes with enhanced antifungal activity compared to free this compound. Key complexes include :

Complex Counterion Synthesis Conditions Antifungal Activity
[Ag(MCZ)₂NO₃]NitrateAgNO₃ + MCZ (1:2 molar ratio)2.5-fold increased inhibition vs. This compound
[Ag(MCZ)₂ClO₄]PerchlorateAgClO₄ + MCZ (1:2 molar ratio)Comparable to silver sulfadiazine

Structural Insights :

  • The imidazole moiety coordinates with silver ions, stabilizing the complexes .
  • Crystallographic data reveal distinct orientations of dichlorophenyl rings in nitrate vs. hexafluoroantimonate complexes .

Synergistic Interactions

Combination with domiphen bromide (DB) enhances antifungal efficacy by increasing membrane permeability . This interaction disrupts fungal membrane integrity, potentiating this compound’s ergosterol depletion effects .

Mechanistic Data :

  • DB-induced permeability increases this compound uptake, leading to a 40% reduction in Candida albicans biofilm viability .

Additional Biochemical Effects

This compound exhibits anti-inflammatory properties by modulating macrophage phenotypes and reducing pro-inflammatory cytokines . This involves redox-sensitive pathways, with this compound inhibiting reactive oxygen species (ROS) production .

Scientific Research Applications

Antifungal Treatments

Miconazole is primarily utilized for treating superficial fungal infections, including:

  • Dermatophyte Infections : Effective against conditions like athlete's foot, jock itch, and ringworm.
  • Candidiasis : Used for localized infections such as vaginal candidiasis and oral thrush.
  • Nail Infections : Effective in treating onychomycosis (nail fungus).

Clinical Efficacy

A study demonstrated that this compound nitrate formulated as a nanoemulgel showed superior antifungal activity against Candida albicans compared to conventional creams. The nanoemulgel formulation achieved a cumulative drug release of 29.67% after 6 hours, significantly outperforming commercial products like Daktazol cream .

Innovative Formulations

Recent research has focused on enhancing the delivery and efficacy of this compound through innovative formulations:

  • Nanoemulsions and Nanoemulgels : These formulations improve skin penetration and drug release profiles. For instance, a study highlighted that a 0.4% Carbopol-based nanoemulgel provided the highest release rates and antifungal activity .
  • Oral Patches : this compound oral patches have shown promise in preventing oral candidiasis in patients undergoing radiotherapy for head and neck cancers .

Combination Therapies

This compound has been explored in combination with other therapies to enhance its antifungal effects:

  • Photodynamic Therapy (PDT) : this compound can increase the efficacy of PDT against Candida albicans by inducing reactive oxygen species (ROS), which enhances microbial killing while minimizing damage to host tissues . This multi-faceted approach could be beneficial in treating resistant fungal infections.

Case Study 1: Oral Candidiasis Prevention

A multicenter study evaluated the effectiveness of this compound oral patches in preventing oral candidiasis in patients receiving radiotherapy. The results indicated a significant reduction in infection rates among those treated with this compound compared to controls .

Case Study 2: Treatment of Vaginal Candidiasis

Clinical trials have demonstrated that this compound is effective as a first-line treatment for vaginal candidiasis, with high patient satisfaction rates and minimal side effects reported .

Summary Table of this compound Applications

Application AreaSpecific Use CasesFormulation TypesEfficacy Evidence
Dermatophyte InfectionsAthlete's foot, jock itchCreams, gelsSuperior efficacy compared to traditional treatments
CandidiasisVaginal and oral infectionsCreams, patchesHigh success rates in clinical trials
Innovative FormulationsNanoemulgelsNanoemulsionsEnhanced skin penetration and drug release
Combination TherapiesWith PDT for resistant infectionsVariousIncreased efficacy through ROS induction

Mechanism of Action

Miconazole exerts its antifungal effects by inhibiting the enzyme CYP450 14α-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes. The disruption leads to increased cell membrane permeability, causing leakage of cellular contents and ultimately cell death .

Comparison with Similar Compounds

Miconazole is compared to other azoles (imidazoles, triazoles) and structurally distinct antifungals. Key findings are summarized below:

Imidazole Derivatives

  • Econazole : In experimental coccidioidomycosis, this compound and econazole showed comparable efficacy, but econazole required higher doses for similar therapeutic effects. Both drugs target CYP51, but this compound has additional inhibitory effects on adrenal 21-hydroxylase, which may influence systemic corticosteroid synthesis .
  • Ketoconazole : Unlike this compound, ketoconazole primarily inhibits 17-hydroxylase, reducing cortisol synthesis. At 10⁻⁶ M, this compound suppresses 21-hydroxylase, while ketoconazole stimulates progesterone release, indicating divergent metabolic impacts .
  • R34000 (Dioxolane Imidazole) : In murine coccidioidomycosis, R34000 demonstrated superior survival rates (75%) compared to this compound (50%) at equivalent doses, suggesting structural modifications (dioxolane substitution) enhance efficacy .

Triazole Derivatives

  • 1,2,3-Triazole-Carbohydrazides : Compound 74 (MIC ≤ 3.9 µg/mL) showed twofold greater activity than this compound (MIC ≤ 7.8 µg/mL) against Candida parapsilosis and C. albicans. Structural optimization of the triazole core improved target affinity .

Triazine Derivatives

Novel 2-(alkynyl)-4,6-dimethoxy-1,3,5-triazines (4a–4l) were synthesized and compared to this compound:

Compound Activity Against C. albicans (MIC, µg/mL) Activity Against A. niger (MIC, µg/mL)
This compound 25 12.5
4c 25 (equipotent) 12.5 (equipotent)
4d 25 (equipotent) 25 (less potent)

Compound 4i matched this compound’s activity against C. albicans and Fusarium oxysporum, highlighting triazines as promising scaffolds .

Plant-Derived Antifungals

  • Piper Species Compounds: N-[7-(3′,4′-methylenedioxyphenyl)-2(Z),4(Z)-heptadienoyl]pyrrolidine (Compound 11) exhibited one-eighth the activity of this compound against Cladosporium sphaerospermum. Structural differences in the amide moiety reduced potency compared to synthetic azoles .

Structural Analogs

  • Benzimidazole Derivatives : Replacing this compound’s imidazole ring with benzimidazole (e.g., 1-[2-(3,4-dichlorobenzyloxy)-2-phenylethyl]-1H-benzimidazole) shifted activity toward antibacterial effects, underscoring the imidazole ring’s importance for antifungal specificity .

Mechanistic and Pharmacokinetic Distinctions

  • Enzyme Inhibition Profiles :

    Compound Primary Target Enzyme IC₅₀/Concentration
    This compound 21-Hydroxylase 10⁻⁶ M
    Ketoconazole 17-Hydroxylase 10⁻⁷–10⁻⁶ M
    Etomidate 11β-Hydroxylase 10⁻⁸ M

    These differences influence clinical use; this compound’s adrenal enzyme inhibition may limit long-term systemic administration .

Biological Activity

Miconazole is a broad-spectrum antifungal agent that belongs to the azole class of antifungals. It is primarily used for the treatment of various fungal infections, particularly those caused by Candida species and dermatophytes. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and interactions with other medications.

This compound exerts its antifungal effects primarily through the inhibition of the enzyme CYP450 14α-lanosterol demethylase . This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition leads to:

  • Altered Ergosterol Production : Disruption in ergosterol synthesis results in compromised cell membrane integrity and permeability, causing leakage of cations and proteins .
  • Increased Reactive Oxygen Species (ROS) : this compound also inhibits fungal peroxidase and catalase, leading to elevated levels of ROS within fungal cells, which can induce apoptosis .
  • Quorum Sensing Inhibition : The drug raises intracellular farnesol levels, which interferes with quorum sensing in Candida, preventing the transition from yeast to mycelial forms and biofilm formation .

Efficacy in Clinical Settings

This compound is commonly used in both topical and systemic formulations. Its effectiveness has been evaluated in various clinical trials:

Case Study: Onychomycosis Treatment

A randomized double-blind placebo-controlled trial assessed the efficacy of topical this compound versus placebo for treating mild to moderately severe onychomycosis.

  • Participants : 193 patients were recruited, with 111 meeting study criteria.
  • Results : None of the participants receiving this compound achieved a complete clinical or mycological cure compared to two in the placebo group. The odds ratios indicated that this compound was less effective than placebo for both mycological (OR 0.25) and clinical improvement (OR 0.26) at six months .

Comparative Analysis

In another study comparing this compound with a new antifungal agent (LF5), both treatments showed high rates of microbiological eradication of Candida spp., but this compound did not demonstrate superior efficacy over LF5 .

Pharmacokinetics and Absorption

This compound is minimally absorbed when applied topically, which limits systemic side effects. However, oral formulations can lead to significant systemic absorption:

  • A single oral dose of 50 mg resulted in measurable plasma levels, indicating that while topical use is generally safe, caution is warranted with systemic administration due to potential interactions with other drugs .

Drug Interactions

This compound has been documented to interact with warfarin, a commonly used anticoagulant. Several case reports have highlighted serious complications arising from this interaction:

  • One case involved an elderly patient whose INR (International Normalized Ratio) rose dramatically from stable levels to 21.4 after starting topical this compound cream. The patient experienced significant bleeding complications requiring hospitalization and treatment with fresh frozen plasma .

Summary of Biological Activity

Biological Activity Details
Primary Mechanism Inhibition of CYP450 14α-lanosterol demethylase
Effects on Fungi Disrupted cell membrane integrity; increased ROS; inhibited quorum sensing
Efficacy Limited success against onychomycosis; comparable efficacy to newer agents in some studies
Drug Interactions Significant interactions with warfarin leading to increased bleeding risk

Q & A

Basic Research Questions

Q. How should researchers design a preclinical study to evaluate miconazole’s neuroprotective effects in Alzheimer’s disease (AD) models?

  • Methodological Answer :

  • Population : Use transgenic APP/PS1 mice (modeling AD-like pathology) with age-matched wild-type controls .
  • Intervention : Administer this compound at varying doses (e.g., 10–50 mg/kg) via intraperitoneal injection, ensuring pharmacokinetic consistency .
  • Outcomes : Measure myelination markers (e.g., myelin basic protein) in the medial prefrontal cortex (mPFC) and behavioral outcomes (e.g., cooperative ability tests) .
  • Controls : Include vehicle-treated groups and positive controls (e.g., known remyelination agents).
  • Ethics : Follow institutional guidelines for animal welfare, including sample size justification to minimize animal use .

Q. What standardized protocols exist for assessing this compound’s antifungal efficacy in experimental models?

  • Methodological Answer :

  • In vitro : Conduct broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. Use RPMI 1640 medium and spectrophotometric readings for consistency .
  • In vivo : Employ murine candidiasis models, monitoring fungal burden in kidneys via colony-forming unit (CFU) counts. Standardize animal housing conditions to reduce environmental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s anti-inflammatory effects across different neurological models?

  • Background : this compound reduced neuroinflammation in epilepsy and lipopolysaccharide-induced models but showed no effect in APP/PS1 mice with chronic Aβ accumulation .
  • Methodological Approach :

  • Comparative Analysis : Systematically compare dosing regimens, treatment durations, and disease-stage specificity across studies. For example, transient vs. chronic inflammation models may require distinct mechanistic evaluations .
  • Omics Integration : Perform transcriptomic profiling (RNA-seq) of glial cells post-treatment to identify context-dependent pathways (e.g., NLRP3 inflammasome vs. TGF-β signaling) .
  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., species differences, Aβ pathology severity) .

Q. What advanced statistical methods are appropriate for analyzing this compound’s dose-response relationships in heterogeneous populations?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to estimate EC₅₀ values and maximal efficacy .
  • Mixed-Effects Models : Account for inter-individual variability in preclinical data (e.g., sex differences in drug metabolism) .
  • Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., outlier exclusion criteria) .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma and tissue concentrations of this compound to correlate exposure with effect. Adjust formulations (e.g., nanoparticle encapsulation) to improve blood-brain barrier penetration .
  • 3D Cell Culture Validation : Transition from 2D antifungal assays to 3D organoid models to better mimic in vivo tissue complexity .

Q. Experimental Design and Reporting

Q. What ethical and methodological considerations are critical when translating this compound research to clinical trials?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., early-stage AD patients), Intervention (oral/intravenous this compound), Comparison (placebo/standard care), and Outcomes (cognitive scores, MRI-based myelination metrics) .
  • Adverse Event Monitoring : Design protocols for real-time toxicity tracking (e.g., liver function tests) given this compound’s known hepatotoxicity .

Q. Tables for Methodological Reference

Statistical Method Application in this compound Research Key References
Mixed-effects modelsAccounting for variability in animal studies
Four-parameter logistic modelDose-response curve fitting
RNA-seq analysisIdentifying context-dependent pathways

Q. Key Guidelines

  • Data Precision : Report numerical results to no more than one significant digit beyond instrument precision (e.g., MICs as 0.5 µg/mL, not 0.523 µg/mL) .
  • Ethical Compliance : Obtain ethics approval for human tissue studies and adhere to ARRIVE guidelines for animal research .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
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InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BYBLEWFAAKGYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H14Cl4N2O
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Related CAS

22832-87-7 (nitrate)
Record name Miconazole [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID6023319
Record name Miconazole
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Molecular Weight

416.1 g/mol
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Physical Description

Solid
Record name Miconazole
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Solubility

7.63e-04 g/L
Record name Miconazole
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CAS No.

22916-47-8
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Melting Point

159 - 163 °C
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Synthesis routes and methods I

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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